molecular formula C7H13N5O B13059741 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide

Cat. No.: B13059741
M. Wt: 183.21 g/mol
InChI Key: JIPGQZMSTDORBQ-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide can be achieved through several synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring, followed by recyclization of the triazole ring under microwave irradiation .

Chemical Reactions Analysis

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of antibacterial and antifungal agents . Its derivatives have shown significant activity against various pathogens, making it a promising candidate for drug development. In biology, it is used in the study of enzyme inhibition and protein interactions. Additionally, it has applications in the chemical industry as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N,N-dimethylpropanamide include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C7H13N5O/c1-5(6(13)11(2)3)12-4-9-7(8)10-12/h4-5H,1-3H3,(H2,8,10)

InChI Key

JIPGQZMSTDORBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)N1C=NC(=N1)N

Origin of Product

United States

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